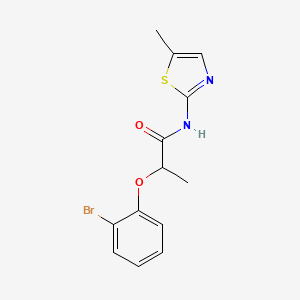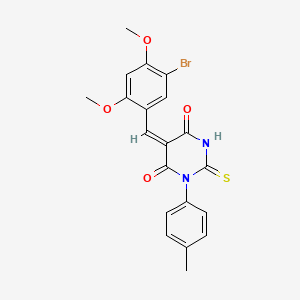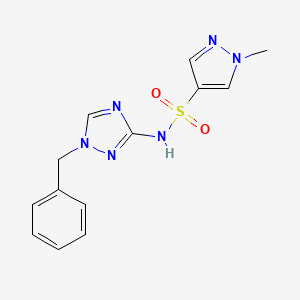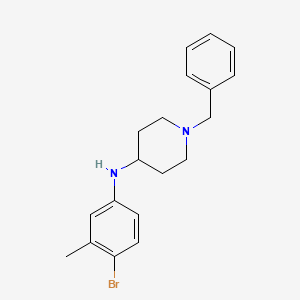
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
描述
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C13H12BrNOS. It is also known as BPTP and is used in scientific research as a tool compound to study the role of protein tyrosine phosphatases (PTPs) in various biological processes. PTPs are a class of enzymes that catalyze the removal of phosphate groups from tyrosine residues in proteins, thereby regulating their activity. BPTP is a potent and selective inhibitor of PTPs, making it an important tool for studying their function.
作用机制
BPTP inhibits PTP activity by binding to the active site of the enzyme. PTPs catalyze the removal of phosphate groups from tyrosine residues in proteins, thereby regulating their activity. BPTP binds to the active site of PTPs and prevents them from carrying out their catalytic function. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BPTP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by targeting PTPs involved in cell proliferation. BPTP has also been shown to improve glucose tolerance in diabetic mice by inhibiting PTPs involved in insulin signaling. Additionally, BPTP has been shown to modulate the immune response by inhibiting PTPs involved in T cell activation.
实验室实验的优点和局限性
The advantages of using BPTP in lab experiments include its potency and selectivity for PTPs. BPTP has been shown to be a highly effective inhibitor of PTPs, making it an important tool for studying their function. Additionally, BPTP is selective for PTPs, meaning that it does not inhibit other enzymes in the cell. This allows researchers to specifically study the role of PTPs in various biological processes.
The limitations of using BPTP in lab experiments include its potential toxicity and off-target effects. BPTP has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Additionally, BPTP may have off-target effects on other enzymes in the cell, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving BPTP. One area of research is the development of more potent and selective PTP inhibitors. While BPTP is a highly effective inhibitor of PTPs, there is still room for improvement in terms of potency and selectivity. Additionally, further research is needed to understand the role of specific PTPs in various biological processes. This could lead to the development of targeted therapies for diseases involving dysregulated PTP activity. Finally, the use of BPTP in combination with other drugs or therapies could enhance its effectiveness and reduce potential toxicity.
科学研究应用
BPTP is used as a tool compound in scientific research to study the role of PTPs in various biological processes. PTPs are involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders. BPTP has been shown to be a potent and selective inhibitor of PTPs, making it an important tool for studying their function.
属性
IUPAC Name |
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVZVYEIJMGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4765256.png)
![8-{[5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4765263.png)
![3,5-bis(difluoromethyl)-1-{[1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765268.png)
![1-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4765273.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)

![2,5-dimethoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4765326.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)

